tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-15(6-7-15)12(18)16-8-10-17(11-9-16)13(19)21-14(2,3)4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAFGGDBMPXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123520 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-42-8 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Acylation of N-Boc-piperazine
- Reagents: N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine or pyridine, inert solvent (dichloromethane or dichloroethane).
- Conditions: The reaction is conducted at 0–20 °C under stirring.
- Procedure: N-Boc-piperazine and triethylamine are dissolved in the inert solvent. Cyclopropanecarbonyl chloride is added dropwise to control the exothermic reaction. After completion (2–4 hours), the mixture is quenched with water and extracted. The organic phase is washed with dilute acid and water, then concentrated to yield tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate as a solid.
- Yield: Approximately 98% under optimized conditions.
- Notes: The molar ratio of cyclopropanecarbonyl chloride to N-Boc-piperazine is maintained between 1.1:1 and 1.3:1, and triethylamine to N-Boc-piperazine between 1.5:1 and 2:1 to ensure complete acylation and neutralization of HCl byproduct.
Step 2: Reduction to Cyclopropylmethyl Derivative
- Reagents: tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, sodium borohydride, boron trifluoride diethyl etherate, ether solvent (tetrahydrofuran or ethylene glycol dimethyl ether).
- Conditions: Reaction temperature controlled between 0–25 °C.
- Procedure: The acylated intermediate is dissolved in the ether solvent under nitrogen atmosphere. Sodium borohydride is added, followed by slow dropwise addition of boron trifluoride diethyl etherate to activate the carbonyl for reduction. The reaction proceeds for 2–4 hours. Quenching is performed with ice water, followed by extraction and solvent removal to isolate N-Boc-4-(cyclopropylmethyl)piperazine.
- Yield: High yield with good purity; typical yields exceed 90%.
- Notes: Molar ratios are critical: boron trifluoride diethyl etherate to substrate is 1.1:1 to 1.5:1; sodium borohydride to substrate is 1.5:1 to 2:1.
Step 3: Introduction of the Ethoxy Group and Deprotection
- Reagents: N-Boc-4-(cyclopropylmethyl)piperazine, alcohol solvent (isopropanol or methanol), concentrated hydrochloric acid, sodium hydroxide or potassium hydroxide aqueous solution.
- Conditions: Reaction temperature 40–60 °C, reaction time 2–4 hours.
- Procedure: The N-Boc-protected intermediate is dissolved in the alcohol solvent, and concentrated hydrochloric acid is added dropwise to facilitate substitution or ring modification introducing the ethoxy group on the cyclopropane ring. The mixture is then neutralized with base to pH 10–11, extracted, and concentrated to yield the target compound.
- Yield: Optimized to maintain high purity and yield.
- Notes: The molar ratio of hydrochloric acid to substrate is maintained between 2.5:1 and 3:1 to ensure complete reaction.
| Step | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Molar Ratios (key reagents) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine, DCM or DCE | 0–20 | 2–4 | Cyclopropanecarbonyl chloride : N-Boc-piperazine = 1.1–1.3 : 1; Triethylamine : N-Boc-piperazine = 1.5–2 : 1 | ~98 | Controlled addition, aqueous workup |
| 2 | tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, NaBH4, BF3·OEt2, THF or glyme | 0–25 | 2–4 | BF3·OEt2 : substrate = 1.1–1.5 : 1; NaBH4 : substrate = 1.5–2 : 1 | >90 | Nitrogen atmosphere, careful quench |
| 3 | N-Boc-4-(cyclopropylmethyl)piperazine, isopropanol or methanol, conc. HCl, NaOH or KOH | 40–60 | 2–4 | HCl : substrate = 2.5–3 : 1 | High | pH adjusted to 10–11, extraction |
- The use of N-Boc-piperazine as a starting material provides a protected piperazine nitrogen, which prevents side reactions during acylation and reduction steps.
- Cyclopropanecarbonyl chloride is preferred over other cyclopropane derivatives due to its higher reactivity and availability, allowing for efficient acylation.
- The reduction step using sodium borohydride activated by boron trifluoride etherate is critical to convert the ketone to the cyclopropylmethyl group without affecting the Boc protection.
- The final step involving hydrochloric acid and alcohol solvent introduces the ethoxy substituent on the cyclopropane ring, completing the synthesis of tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate.
- The overall synthetic route is scalable, cost-effective, and yields high-purity product suitable for further pharmaceutical development.
The preparation of this compound follows a well-defined multi-step synthetic pathway involving acylation, selective reduction, and functional group modification under controlled conditions. The method benefits from readily available raw materials, high yields, and operational simplicity, making it suitable for large-scale synthesis. Detailed control of reaction parameters such as temperature, reagent ratios, and solvent choice is essential to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its piperazine moiety is particularly significant due to its presence in numerous drugs, enhancing biological activity and pharmacokinetic properties.
Case Study: Antidepressants
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The incorporation of the ethoxycyclopropanecarbonyl group may enhance the selectivity and efficacy of these compounds, potentially leading to new antidepressant therapies .
1.2 Anticancer Research
Recent studies have explored the use of piperazine derivatives in cancer treatment. Compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, suggesting potential applications in oncology .
Synthetic Organic Chemistry
2.1 Building Block for Complex Molecules
The compound is utilized as a building block in synthetic pathways to create more complex organic molecules. Its structure allows for various functional group modifications, making it a valuable precursor in the synthesis of biologically active compounds.
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used to synthesize piperazine-based drugs with enhanced therapeutic profiles. |
| Organic Synthesis | Acts as an intermediate for constructing complex organic frameworks. |
2.2 Polymer Chemistry
In polymer chemistry, this compound can be used to modify polymer properties, potentially leading to materials with tailored functionalities for specific applications such as drug delivery systems or biodegradable polymers .
Mechanism of Action
The mechanism by which tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Stability and Reactivity
- Degradation in Acidic Media : Unlike the target compound, derivatives such as tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (205059-24-1) are susceptible to Boc deprotection under acidic conditions, limiting their utility in gastric fluid environments .
- Cyclopropane Stability : The 1-ethoxycyclopropanecarbonyl group in the target compound confers rigidity and resistance to ring-opening reactions compared to linear acyl substituents (e.g., ethoxycarbonylphenyl in 206446-48-2) .
Biological Activity
Tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.
- IUPAC Name: this compound
- CAS Number: 1788041-42-8
- Molecular Formula: C15H26N2O4
- Molecular Weight: 298.383 g/mol
The compound features a piperazine core, which is significant in drug design due to its ability to interact with various biological targets.
Pharmacological Profile
Research indicates that derivatives of piperazine, including this compound, exhibit a range of biological activities:
-
GPR119 Agonism:
- Compounds structurally related to this piperazine derivative have been investigated for their ability to activate GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. For instance, studies have shown that certain piperazine derivatives can enhance insulin release and improve glucose tolerance in diabetic models .
- Antimicrobial Activity:
- Neuropharmacological Effects:
Study on GPR119 Activation
In a recent study, a series of novel piperazine derivatives were synthesized and tested for their agonistic activity on GPR119. Among these, several compounds showed significant binding affinity and efficacy in stimulating GLP-1 secretion in vitro, highlighting the therapeutic potential of such compounds for managing type 2 diabetes mellitus (T2DM) .
Antimicrobial Testing
A study reported the synthesis of various piperazine derivatives and their subsequent testing against bacterial strains. The results indicated that some compounds exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .
Data Tables
| Biological Activity | Compound | Observed Effect |
|---|---|---|
| GPR119 Agonism | This compound | Enhanced insulin secretion |
| Antibacterial | Various piperazine derivatives | Inhibition of Gram-positive bacteria |
| Neuropharmacological | Piperazine derivatives | Modulation of histamine receptors |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate?
- Methodological Answer : High yields (>80%) for analogous piperazine-carboxylate derivatives are achieved using polar aprotic solvents (e.g., 1,4-dioxane) with potassium carbonate as a base under reflux (110°C, 12 hours). For cyclopropane-containing analogs, diazoacetyl intermediates may require milder conditions (e.g., tetrahydrofuran at 0°C for 2 hours) to avoid decomposition . Purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the piperazine backbone, tert-butyl group (δ ~1.4 ppm), and cyclopropane carbonyl signals. For ambiguous peaks, 2D techniques (HSQC, HMBC) resolve structural ambiguities .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2/n space group) validates molecular conformation, hydrogen bonding, and torsional angles. Data collection with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXTL software are standard .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm purity (>97%) .
Advanced Research Questions
Q. How can reaction mechanisms involving tert-butyl-protected piperazine derivatives be elucidated?
- Methodological Answer :
- Kinetic Studies : Track intermediate formation via in situ FT-IR or HPLC. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate forms via nucleophilic substitution (e.g., bromoacetyl precursors reacting with tetramethylguanidine) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies for cyclopropane ring-opening or acyl transfer reactions .
Q. How to resolve contradictions in spectroscopic data for structural isomers?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in piperazine rings at variable temperatures (e.g., coalescence temperatures for tert-butyl group conformers) .
- X-ray vs. NMR Discrepancies : If crystal packing effects distort NMR-observed conformations, compare solid-state (X-ray) and solution-state (NOESY) data to identify dynamic equilibria .
Q. What computational tools predict the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrolysis of the tert-butyl ester in acidic conditions.
- Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability (e.g., decomposition onset >200°C) and correlate with DFT-calculated bond dissociation energies .
Q. What strategies enable enantioselective synthesis of chiral piperazine derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Employ (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate as a template for asymmetric induction .
- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column with hexane/isopropanol gradients (90:10 → 70:30) .
Application-Focused Questions
Q. How is this compound applied in medicinal chemistry for target validation?
- Methodological Answer :
- PROTAC Synthesis : Use the tert-butyl group as a stabilizing linker in proteolysis-targeting chimeras (PROTACs). For example, tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate facilitates E3 ligase recruitment .
- Kinase Inhibition Assays : Test cyclopropane carbonyl derivatives against cancer cell lines (e.g., MCF-7) via MTT assays, with IC values compared to control inhibitors .
Q. What are the key considerations for scaling up synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
